2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Overview
Description
2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one, also known as CPT-11, is a novel synthetic compound with a wide range of potential biochemical and physiological applications. CPT-11 is an analogue of camptothecin, a natural product isolated from the Chinese tree Camptotheca acuminata. CPT-11 has been extensively studied in the field of cancer research, as it has been shown to possess anti-tumor properties. In addition, CPT-11 has been found to have potential applications in the fields of neurology and cardiology.
Scientific Research Applications
Chiroptical Properties and Synthetic Applications
Research into nitrogen-bridgehead compounds, including derivatives of pyrido[1,2-a]pyrimidin-4-ones, has provided insights into their chiroptical properties. Studies have shown how the axial substituents in these compounds influence their characteristic CD bands, offering a basis for understanding their stereochemical behavior and potential for application in chiral technologies (Kajtár, Hermecz, Breining, Meszaros, 1987).
Catalytic Hydrogenation Processes
The catalytic hydrogenation of related compounds has been explored, demonstrating a facile approach to access amino derivatives of tetrahydropyrido[1,2-a]pyrimidin-4-ones. This process highlights the compounds' potential in synthetic organic chemistry, enabling the production of various structurally complex molecules with high yields (Rečnik, Toplak, Svete, Pizzioli, Stanovnik, 2000).
Synthesis and Biological Activity
The synthesis and investigation of pyrido[2,3-d]pyrimidines and pyrimido[5′,4′:5,6]pyrido[2,3-d]pyrimidines as antiviral agents have been a significant area of study. These efforts have led to the development of compounds with promising antiviral activities, showcasing the therapeutic potential of this class of molecules (Nasr, Gineinah, 2002).
Antimicrobial Properties
Further research into the synthesis of related heterocyclic systems has revealed their antimicrobial properties. The exploration of novel synthetic routes and the biological activity of these compounds contribute to the ongoing search for new antimicrobial agents, offering potential applications in combating infectious diseases (Abdelhamid, Elghandour, Ahmed, Zaki, 2005).
properties
IUPAC Name |
2-cyclopropyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-9-6-8(7-2-3-7)12-10-11-4-1-5-13(9)10/h6-7H,1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSLBUOTICPIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CC(=O)N2C1)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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